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molecular formula C11H7ClN4 B1346133 4-Chloro-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 5334-48-5

4-Chloro-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine

Cat. No. B1346133
M. Wt: 230.65 g/mol
InChI Key: DEUTZSDRCGEUBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05064947

Procedure details

First, 1.13 g of the starting material 4-chloro-1-phenylpyrazolo[3,4-d]pyrimidine was combined with 0.67 ml Et3N, 0.74 g of (R)-(+)-2-amino-3-phenyl-1-propanol in 60 ml absolute ethanol and heated in a steam bath for four hours. The solvent was then removed under vacuum and the residue was purified by flash chromatography (10-20% isopropyl alcohol/hexane) to yield 1.24 g of (R)-β-[1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzenepropanol (74% yield).
[Compound]
Name
starting material
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.67 mL
Type
reactant
Reaction Step Three
Quantity
0.74 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Yield
74%

Identifiers

REACTION_CXSMILES
ClC1N=CN=C2N(C3C=CC=CC=3)N=CC=12.CCN(CC)CC.N[C@H:25]([CH2:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)[CH2:26][OH:27]>C(O)C>[C:29]1([CH2:28][CH2:25][CH2:26][OH:27])[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1

Inputs

Step One
Name
starting material
Quantity
1.13 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C(=NC=N1)N(N=C2)C2=CC=CC=C2
Step Three
Name
Quantity
0.67 mL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
0.74 g
Type
reactant
Smiles
N[C@@H](CO)CC1=CC=CC=C1
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated in a steam bath for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (10-20% isopropyl alcohol/hexane)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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